physicochemical properties of 1,2-cyclopropanedicarboxylic acid
physicochemical properties of 1,2-cyclopropanedicarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Cyclopropanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclopropanedicarboxylic acid, a molecule featuring a strained three-membered carbocyclic ring functionalized with two carboxylic acid groups, presents a unique structural motif of significant interest in medicinal chemistry and materials science. The inherent rigidity and defined stereochemistry of the cyclopropane ring offer a valuable scaffold for the design of novel therapeutic agents and specialized polymers. This technical guide provides a comprehensive overview of the core physicochemical properties of the cis and trans isomers of 1,2-cyclopropanedicarboxylic acid, detailed experimental protocols for their determination, and insights into their biological relevance, particularly for professionals in drug development.
Isomeric Forms
1,2-Cyclopropanedicarboxylic acid exists as two primary geometric isomers: cis-1,2-cyclopropanedicarboxylic acid and trans-1,2-cyclopropanedicarboxylic acid. The spatial arrangement of the carboxylic acid groups relative to the plane of the cyclopropane ring dictates their distinct physical and chemical characteristics.
Figure 1: Isomeric forms of 1,2-cyclopropanedicarboxylic acid.
Physicochemical Properties
The are summarized below. These parameters are crucial for understanding the molecule's behavior in various chemical and biological systems.
Tabulated Data
| Property | cis-Isomer (CAS: 696-74-2) | trans-Isomer (CAS: 14590-54-6 for 1S,2S) |
| Molecular Formula | C₅H₆O₄ | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol [1][2] | 130.10 g/mol [2] |
| Melting Point | 139-140 °C[3] | 175 °C (for dl-trans) |
| Boiling Point | 305.8 °C at 760 mmHg[3] | Decomposes |
| pKa₁ | 3.84 (Predicted)[4] | ~3.7 |
| pKa₂ | ~6.5 | ~5.3 |
| Solubility | Soluble in water, ethanol | Sparingly soluble in water, soluble in ethanol |
| LogP (Predicted) | -0.20830[3] | -0.6 (Computed)[2] |
| Density | 1.673 g/cm³[3] | - |
Experimental Protocols
This section details the methodologies for determining the key .
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a solid organic compound.
Figure 2: Workflow for melting point determination.
Detailed Protocol:
-
Sample Preparation: A small sample of 1,2-cyclopropanedicarboxylic acid is finely ground to a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[5][6] A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a dicarboxylic acid, two pKa values will be determined.
Figure 3: Workflow for pKa determination via titration.
Detailed Protocol:
-
Solution Preparation: A precise mass of 1,2-cyclopropanedicarboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while the pH is continuously monitored using a calibrated pH meter.[4]
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH added. The curve will exhibit two equivalence points corresponding to the neutralization of the two carboxylic acid groups.
-
pKa Calculation: The pKa values are determined from the pH at the half-equivalence points.[7][8][9] The first half-equivalence point gives pKa₁, and the second gives pKa₂.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,2-cyclopropanedicarboxylic acid.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.[10][11]
Experimental Protocol:
-
Sample Preparation: A small amount of the acid (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), integration, and coupling constants (J) are analyzed to confirm the structure and stereochemistry of the isomer.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: A small amount of the acid (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).[12][13][14]
-
Pellet Formation: The mixture is compressed under high pressure to form a transparent or translucent pellet.[15][16]
-
Analysis: The IR spectrum is recorded, showing characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-H bonds of the cyclopropane ring.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For dicarboxylic acids, derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][17][18][19]
Experimental Protocol (GC-MS with Esterification):
-
Derivatization: The carboxylic acid groups are converted to their corresponding esters (e.g., methyl or butyl esters) using a reagent such as BF₃ in methanol or butanol to increase volatility.[3][18]
-
Injection: The derivatized sample is injected into the gas chromatograph.
-
Separation and Detection: The components are separated on a capillary column and detected by the mass spectrometer, which provides the mass-to-charge ratio of the parent ion and its fragments.
Biological Relevance and Drug Development Applications
Derivatives of 1,2-cyclopropanedicarboxylic acid have shown significant biological activity, making them attractive scaffolds for drug discovery.
Inhibition of O-Acetylserine Sulfhydrylase (OASS)
Certain derivatives of 1,2-cyclopropanedicarboxylic acid have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme essential for cysteine biosynthesis in bacteria and plants but absent in mammals.[14][20] This makes OASS a promising target for the development of novel antimicrobial agents.
Figure 4: Conceptual diagram of OASS inhibition.
Experimental Protocol for OASS Inhibition Assay (General Workflow):
-
Enzyme and Substrate Preparation: Recombinant OASS enzyme is purified. Solutions of the enzyme, the substrate (O-acetylserine), and the inhibitor (1,2-cyclopropanedicarboxylic acid derivative) are prepared in a suitable buffer.
-
Assay: The enzyme is incubated with varying concentrations of the inhibitor. The reaction is initiated by the addition of the substrate.
-
Detection: The rate of the enzymatic reaction is monitored, often by a spectrophotometric method that detects the product, L-cysteine, or the consumption of a co-substrate.
-
Data Analysis: The inhibitory activity (e.g., IC₅₀ value) is determined by plotting the reaction rate against the inhibitor concentration.
Conclusion
1,2-Cyclopropanedicarboxylic acid and its isomers are compounds with well-defined physicochemical properties that can be accurately determined using standard laboratory techniques. Their unique structural features and demonstrated biological activities, particularly in the context of enzyme inhibition, underscore their potential as valuable building blocks in the development of new therapeutic agents. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively work with and explore the potential of this intriguing class of molecules.
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